molecular formula C16H18N2 B12582391 4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline CAS No. 609354-38-3

4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B12582391
CAS No.: 609354-38-3
M. Wt: 238.33 g/mol
InChI Key: IWBFVISXEACBOW-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound designed for research and development applications. It features a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules and natural products . The structure is further functionalized with a pyridin-4-yl group at the 2-position and methyl groups at the 4 and 6 positions, modifications that are often explored to fine-tune the compound's physicochemical properties and interaction with biological targets. The tetrahydroquinoline scaffold is recognized for its diverse pharmacological potential, with derivatives exhibiting a wide range of activities including anticancer, anti-infective, and central nervous system effects . This specific compound is supplied For Research Use Only and is intended for use in laboratory research. It is strictly not for diagnostic, therapeutic, veterinary, or household use. Researchers should consult the product's safety data sheet (SDS) prior to handling.

Properties

CAS No.

609354-38-3

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

4,6-dimethyl-2-pyridin-4-yl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C16H18N2/c1-11-3-4-15-14(9-11)12(2)10-16(18-15)13-5-7-17-8-6-13/h3-9,12,16,18H,10H2,1-2H3

InChI Key

IWBFVISXEACBOW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)C)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Procedure

The Grignard protocol involves the preparation of homoallylamines as intermediates:

  • Reagents : Allyl bromide (3 mmol), indium powder (1.5 mmol), aldimines (1 mmol), dry methanol.
  • Conditions : Stirred at room temperature until complete dissolution of metal (1–4 hours).
  • Workup : Reaction mixture is treated with saturated ammonium chloride solution, followed by extraction with ethyl acetate and purification via flash column chromatography.

Cyclization

The homoallylamines obtained are subjected to acid-promoted intramolecular cyclization:

  • Reagents : 85% sulfuric acid added dropwise at 0°C.
  • Monitoring : Thin-layer chromatography (TLC) on Silufol UV254 sheets.
  • Outcome : Formation of tetrahydroquinoline derivatives.

Analysis

Products are characterized using:

  • Spectroscopy : IR (ν NH bands), ¹H-NMR for structural confirmation.
  • Mass Spectrometry : Principal fragmentation due to the loss of allyl radicals.

Borrowing Hydrogen Catalysis

Procedure

This method employs a homogeneous catalytic system for atom-efficient synthesis:

Optimized Conditions

The reaction produces a mixture of quinoline and tetrahydroquinoline derivatives under varying hydrogen pressures:

  • Low hydrogen pressure favors quinoline formation.
  • Increased pressure yields tetrahydroquinolines predominantly.

Analysis

Characterization includes:

  • High-resolution NMR and LC-MS to confirm product identity and purity.

Imino Diels-Alder Cycloaddition

Procedure

A one-pot synthesis method catalyzed by BiCl₃:

  • Reagents : Toluidine, N-vinylpyrrolidin-2-one, nitrobenzaldehydes.
  • Conditions : Reaction proceeds under ambient conditions.
  • Workup : Purification via silica gel column chromatography using ethyl acetate as eluent.

Outcome

This method yields pyrrolidine derivatives as intermediates for further conversion into tetrahydroquinolines.

Analysis

Spectroscopic techniques employed:

  • Inverse-detected 2D NMR experiments for structural elucidation.

Data Table: Key Reaction Parameters

Method Catalyst/Conditions Yield (%) Analytical Techniques
Grignard Protocol Indium/Methanol High IR, NMR, Mass Spectrometry
Borrowing Hydrogen Homogeneous Catalyst/120°C Moderate LC-MS, NMR
Imino Diels-Alder BiCl₃/Ambient Conditions Variable 2D NMR

Notes on Optimization

  • Reaction temperatures and pressures significantly impact product distribution in borrowing hydrogen catalysis.
  • Purity can be enhanced by optimizing chromatographic conditions during workup in Grignard protocols.
  • BiCl₃ catalysis offers a greener alternative but requires careful reagent selection to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines .

Scientific Research Applications

4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrahydroquinoline Derivatives

The biological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of 4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline with analogous compounds:

Table 1: Comparative Data of Key Tetrahydroquinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Biological Activity Synthesis Method
4,6-Dimethyl-2-(pyridin-4-yl)-THQ (12) 4,6-dimethyl; 2-pyridin-4-yl C₁₆H₁₈N₂ 238.33 138–139 72 Antifungal Cyclocondensation
1-[2-(Furan-2-yl)-6-methyl-THQ-4-yl]pyrrolidin-2-one (1) 2-furan-2-yl; 6-methyl; 4-pyrrolidinone C₁₈H₂₀N₂O₂ 296.36 190–193 85 Acetylcholinesterase inhibition Povarov reaction
1-[6-Chloro-2-(furan-2-yl)-THQ-4-yl]pyrrolidin-2-one (5) 6-chloro; 2-furan-2-yl; 4-pyrrolidinone C₁₇H₁₇ClN₂O₂ 316.79 175–177 85.5 Acetylcholinesterase inhibition Povarov reaction
1-Ethyl-6-pyridin-4-yl-THQ 1-ethyl; 6-pyridin-4-yl C₁₆H₁₈N₂ 238.33 N/A N/A Not reported Reductive amination
2-Methyl-THQ (4) 2-methyl C₁₀H₁₃N 147.22 N/A N/A Prebiotic chemistry interest Hydrothermal synthesis

Physicochemical Properties

  • Melting Points : Methyl and halogen substituents increase melting points (e.g., compound 1 : 190–193°C vs. compound 12 : 138–139°C), likely due to enhanced crystallinity from polar groups .
  • Molecular Weight : Halogenation (e.g., compound 5 ) significantly increases molecular weight (316.79 g/mol), impacting pharmacokinetic properties like solubility .

Key Research Findings

Antifungal Specificity : Compound 12 ’s pyridinyl group is critical for antifungal activity, as furan-substituted analogs lack this effect .

Synthetic Robustness: The Povarov reaction efficiently generates diverse tetrahydroquinolines but struggles with electron-withdrawing groups (e.g., 7-aza, 4-oxo), limiting structural diversity .

Prebiotic Relevance: Simple derivatives like 2-methyl-THQ (compound 4) form under hydrothermal conditions, suggesting abiotic pathways for tetrahydroquinoline synthesis .

Biological Activity

4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline
  • Molecular Formula : C14H16N2
  • Molecular Weight : 224.29 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline. It has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung)12.5
MCF7 (Breast)15.0
HT29 (Colon)10.0

These values indicate that the compound exhibits cytotoxic effects at relatively low concentrations.

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells.
  • Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death.
  • Inhibition of Angiogenesis : By interfering with vascular endothelial growth factor (VEGF) signaling, it reduces tumor vascularization.

Neuroprotective Effects

Studies have also suggested neuroprotective properties of this compound. In models of neurodegeneration, it has been shown to:

  • Reduce oxidative stress markers.
  • Inhibit neuronal apoptosis.

This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Study on Anticancer Activity

In a study published in Cancer Letters, researchers synthesized derivatives of tetrahydroquinoline and assessed their anticancer activity. The study found that derivatives with a pyridine moiety exhibited enhanced cytotoxicity against various cancer cell lines compared to non-pyridine analogs .

Neuroprotection in Animal Models

A study conducted in vivo demonstrated that administration of 4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline in rodent models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation . This indicates its potential for further development as a therapeutic agent for neurodegenerative disorders.

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